molecular formula C16H15N3O2 B4511015 N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide

N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide

Cat. No. B4511015
M. Wt: 281.31 g/mol
InChI Key: QFYJBCFSPVKIJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves multiple steps, starting from basic precursors to the final compound. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide , a compound with a similar functional group arrangement, was achieved through a 9-step process starting from 2,6-difluorobenzoic acid, yielding the final product with a 1% overall chemical yield. This process highlights the complexity and low yield typically associated with the synthesis of such intricate molecules (Wang et al., 2013).

Molecular Structure Analysis

Benzimidazole derivatives exhibit diverse molecular structures, which can significantly influence their physical and chemical properties. The molecular structure of N-benzimidazolyl-benzamide derivatives, including their X-ray crystallography, has been thoroughly analyzed to understand their spatial arrangement and potential interaction sites. These analyses contribute to the understanding of their reactivity and interaction with biological targets (Angulo-Cornejo et al., 2000).

Chemical Reactions and Properties

N-benzimidazolyl-benzamide derivatives participate in various chemical reactions, demonstrating their reactivity and potential utility in synthetic chemistry. For instance, their ability to form metal chelates underlines their utility in coordination chemistry, serving as ligands in complex formation with metals such as CuII, NiII, PdII, and ZnII. This reactivity is crucial for applications in catalysis and material science (Angulo-Cornejo et al., 2000).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are pivotal for their application in various domains. For example, the synthesized compounds within this class are noted for their thermal stability up to 300°C, indicating their potential for applications requiring high-temperature processes (Padalkar et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and ability to undergo specific reactions, define the utility of benzimidazole derivatives in chemical synthesis and biological applications. Their interaction with metals, ability to form stable complexes, and reactivity towards nucleophiles or electrophiles are essential aspects of their chemical behavior, influencing their application in drug development, catalysis, and material science (Angulo-Cornejo et al., 2000).

Mechanism of Action

Benzamides can act as allosteric activators of human glucokinase . They have revealed significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . Molecular docking investigations predict the bonding interactions of these derivatives with the residues in the allosteric site of the glucokinase protein .

Safety and Hazards

Benzamides can be harmful if swallowed and are suspected of causing genetic defects . It’s important to handle them with care, using personal protective equipment as required, and to store them locked up .

properties

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-10-15-18-13-8-7-12(9-14(13)19-15)17-16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJBCFSPVKIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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